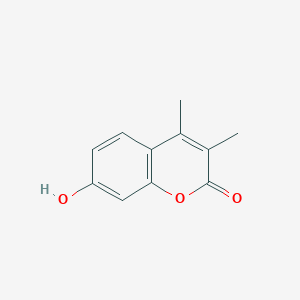

7-hydroxy-3,4-dimethyl-2H-chromen-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-hydroxy-3,4-dimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6-7(2)11(13)14-10-5-8(12)3-4-9(6)10/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEXKPYVMOIPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90419940 | |

| Record name | 3,4-Dimethylumbelliferone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2107-78-0 | |

| Record name | 7-Hydroxy-3,4-dimethyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2107-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethylumbelliferone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxy-3,4-dimethyl-2H-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide on the Biological Activity of 7-Hydroxy-3,4-Dimethylcoumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and biological activities of 7-hydroxy-3,4-dimethylcoumarin derivatives. Drawing from available scientific literature, this document details their antimicrobial, antioxidant, and anticancer properties, including methodologies for key experiments and visualization of relevant biological pathways.

Introduction

Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties. Among them, 7-hydroxycoumarin derivatives are of particular interest due to their significant biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. The substitution pattern on the coumarin ring plays a crucial role in modulating these activities. This guide focuses specifically on derivatives of 7-hydroxy-3,4-dimethylcoumarin, exploring the impact of various substituents on their biological potential. While much of the existing research has centered on 7-hydroxy-4-methylcoumarin, this document will also extrapolate and discuss the potential influence of the additional methyl group at the C3 position.

Synthesis of 7-Hydroxy-3,4-Dimethylcoumarin Derivatives

The foundational structure, 7-hydroxy-3,4-dimethylcoumarin, is typically synthesized via the Pechmann condensation reaction. This method involves the reaction of a phenol (in this case, resorcinol) with a β-ketoester (ethyl 2-methylacetoacetate) in the presence of an acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid. Microwave-assisted synthesis has also been reported as an efficient method.

Further derivatization commonly involves reactions at the 7-hydroxy group, such as etherification or esterification, to introduce a variety of functional moieties. Additionally, electrophilic substitution reactions on the benzene ring can be employed to introduce groups at other positions.

Experimental Protocol: Synthesis of 7-Hydroxy-4-Methylcoumarin (a representative protocol)

A mixture of resorcinol (1 mmol) and ethyl acetoacetate (1.1 mmol) is stirred with an acid catalyst (e.g., 10 mol% Amberlyst-15) in an oil bath heated to 110°C.[1] The reaction progress is monitored by thin-layer chromatography.[1] Upon completion, the reaction mixture is cooled and poured into ice-cold water to precipitate the product. The crude product is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield pure 7-hydroxy-4-methylcoumarin.[2]

Biological Activities

Antimicrobial Activity

Derivatives of 7-hydroxy-4-methylcoumarin have demonstrated notable activity against a range of both Gram-positive and Gram-negative bacteria. The introduction of various substituents has been shown to enhance this activity. For instance, Schiff bases derived from 7-hydroxy-4-methylcoumarin have shown potent antibacterial effects.

Data Presentation: Antimicrobial Activity of 7-Hydroxy-4-Methylcoumarin Derivatives

| Compound/Derivative | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Schiff base derivative 7 | Escherichia coli | 31 | - | [3] |

| Schiff base derivative 6 | Staphylococcus aureus | 40 | - | [3] |

| Schiff base derivative 7 | Micrococcus luteus | 40 | - | [3] |

| Schiff base derivative 8 | Staphylococcus aureus | 300 | - | [3] |

| 7-O-coumarinyl alkenoates | Various bacteria & fungi | MICs reported | - | [4] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.[5][6][7][8][9] A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium.[5][6][8] Each well is then inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).[6] The plates are incubated at 37°C for 18-24 hours.[8] The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5][6][9]

Antioxidant Activity

The antioxidant potential of 7-hydroxycoumarin derivatives is a significant area of investigation. The presence of the hydroxyl group at the C7 position is crucial for this activity, as it can donate a hydrogen atom to scavenge free radicals.

Data Presentation: Antioxidant Activity of Coumarin Derivatives

| Compound/Derivative | Assay | IC50 (µM) | % Scavenging Activity | Reference |

| Compound I (4-hydroxycoumarin) | DPPH | 8.172 ± 0.1123 | - | [10] |

| Compound II (5-chloro-4-hydroxycoumarin) | DPPH | 6.975 ± 0.76 | - | [10] |

| Compound III (7-hydroxy-4-methylcoumarin) | DPPH | 8.72 ± 0.123 | - | [10] |

| Ascorbic Acid (Standard) | DPPH | 8.21 ± 0.1002 | - | [10] |

| Coumarin-hydroxybenzohydrazide C-HB1 | DPPH | 6.4 | - | [11] |

| Coumarin-hydroxybenzohydrazide C-HB2 | DPPH | 2.5 | - | [11] |

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity is commonly assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[12][13][14][15][16][17][18] A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared.[12] Various concentrations of the test compounds are added to the DPPH solution.[17] The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[12][17] The absorbance of the solution is then measured spectrophotometrically at 517 nm.[12][13] The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.[12]

Anticancer Activity

Numerous studies have highlighted the anticancer potential of coumarin derivatives. They can induce apoptosis, inhibit cell proliferation, and target specific signaling pathways involved in cancer progression. Derivatives of 7-hydroxy-4-methylcoumarin have shown cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), leukemia (HL60), and liver cancer (HepG2).

Data Presentation: Anticancer Activity of 7-Hydroxy-4-Methylcoumarin Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 7-hydroxy-4-methylcoumarin-cinnamic acid hybrid (8b) | HepG2 | 13.14 | [19] |

| 7-hydroxy-3,6,8-tribromo-4-methylcoumarin (4) | HL60 | 8.09 | [19] |

| 7-hydroxyl-4-methylcoumarin-thiazolidin-4-one (VIIb) | MCF-7 | 1.03 | [20] |

| 4-hydroxy-7-methylcoumarin derivative (1) | MCF-7 | 0.003 | [21] |

| 3-aryl-4-anilino/aryloxy-2H-chromen-2-one (3) | MCF-7 | 7.06 | [21] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the compounds is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[22][23][24][25][26] Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.[22][24] The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 hours).[23][24] Following treatment, MTT solution is added to each well, and the plates are incubated for a few hours.[22][23] The formazan crystals formed by viable cells are then dissolved in a solubilizing agent like DMSO, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[22][24] The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[24]

Signaling Pathways

The anticancer activity of coumarin derivatives is often attributed to their ability to modulate key signaling pathways involved in cell survival and proliferation. The PI3K/Akt/mTOR pathway is a critical regulator of these processes and is frequently dysregulated in cancer.[20][27][28] Several studies have suggested that coumarin derivatives can exert their anticancer effects by inhibiting this pathway, leading to the induction of apoptosis.[19][20][27][28]

Diagram: PI3K/Akt Signaling Pathway

Caption: PI3K/Akt signaling pathway and potential inhibition by coumarin derivatives.

Experimental Workflow: Anticancer Activity Screening

Caption: Experimental workflow for anticancer screening of coumarin derivatives.

Conclusion

Derivatives of 7-hydroxy-3,4-dimethylcoumarin represent a promising class of compounds with a broad spectrum of biological activities. Their synthesis is readily achievable, and modifications to the core structure can significantly enhance their antimicrobial, antioxidant, and anticancer properties. In particular, their potential to inhibit the PI3K/Akt signaling pathway makes them attractive candidates for further investigation in cancer drug discovery. This guide has provided a summary of the current knowledge, including key quantitative data and detailed experimental protocols, to aid researchers in the continued exploration of these valuable molecules. Further studies focusing specifically on the 3,4-dimethyl substitution pattern are warranted to fully elucidate their therapeutic potential.

References

- 1. scispace.com [scispace.com]

- 2. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 3. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin : Oriental Journal of Chemistry [orientjchem.org]

- 4. Research Portal [scholarship.miami.edu]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 8. Broth microdilution susceptibility testing. [bio-protocol.org]

- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 10. japer.in [japer.in]

- 11. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer [mdpi.com]

- 12. acmeresearchlabs.in [acmeresearchlabs.in]

- 13. DPPH Radical Scavenging Assay [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. google.com [google.com]

- 16. marinebiology.pt [marinebiology.pt]

- 17. iqac.quantumuniversity.edu.in [iqac.quantumuniversity.edu.in]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. 3.3. Cell Viability Assay [bio-protocol.org]

- 23. Synthesis of coumarin derivatives and investigation of their inhibitory effects on lung cancer cell motility - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 3.2.2. Cytotoxic Activity Using MTT Assay [bio-protocol.org]

- 25. An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 26. texaschildrens.org [texaschildrens.org]

- 27. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of CAS Number 2107-78-0 and the Related Compound 2-Amino-5-bromobenzotrifluoride

Introduction: This technical guide provides a comprehensive overview of the physicochemical properties associated with CAS number 2107-78-0. Initial research has revealed a discrepancy in public databases, with this CAS number being linked to the compound 7-hydroxy-3,4-dimethyl-2H-chromen-2-one, while the user's apparent interest in a brominated trifluorinated aniline suggests a potential query for 2-Amino-5-bromobenzotrifluoride (CAS 445-02-3). To ensure a thorough and accurate response, this guide will detail the properties of both compounds. The information is tailored for researchers, scientists, and drug development professionals, with a focus on structured data presentation, experimental context, and visual representations of relevant chemical processes.

Compound Analysis 1: this compound

CAS Number: 2107-78-0

Synonyms: 3,4-DIMETHYLUMBELLIFERONE[1]

This compound belongs to the coumarin family, which are naturally occurring benzopyrone derivatives.[2] Coumarins are known for their diverse pharmacological activities and are of interest in medicinal chemistry.

Physicochemical Data

The following table summarizes the available quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C11H10O3 | [2][3] |

| Molecular Weight | 190.2 g/mol | [3] |

| Melting Point | 256 °C | [3] |

| Boiling Point (Predicted) | 377.1 ± 37.0 °C | [3] |

| Density (Predicted) | 1.33 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 8.11 ± 0.20 | [1][3] |

| Physical Form | Solid, White to Off-White | [1][3] |

| Solubility | Soluble in alcohols | [1][3] |

Experimental Protocols: General Methodologies

While specific experimental details for the determination of the above properties for this exact compound are not detailed in the cited literature, standard laboratory protocols are employed for such characterizations.

-

Melting Point Determination: The melting point is typically determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

-

Boiling Point Determination: For a solid compound with a high boiling point, the value is often predicted using computational models based on the chemical structure. Experimental determination would involve heating the substance to its boiling point and measuring the temperature at which the vapor pressure equals the atmospheric pressure, a process that can be challenging for high-melting-point solids.

-

Density Measurement: For a solid, density can be determined by gas pycnometry, which measures the volume of the solid by displacing an inert gas. The density is then calculated by dividing the mass of the sample by the measured volume.

-

pKa Determination: The acid dissociation constant (pKa) can be determined experimentally by potentiometric titration or UV-Vis spectrophotometry. In a potentiometric titration, a solution of the compound is titrated with a standard acid or base, and the pH is monitored. The pKa is determined from the titration curve.

Logical Relationship Diagram

Caption: Classification of this compound.

Compound Analysis 2: 2-Amino-5-bromobenzotrifluoride

CAS Number: 445-02-3

Synonyms: 4-Bromo-2-(trifluoromethyl)aniline[4][5]

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[6] Its chemical structure, featuring an aniline backbone with bromo and trifluoromethyl substituents, makes it a versatile building block in organic synthesis.[6]

Physicochemical Data

The following table summarizes the available quantitative data for 2-Amino-5-bromobenzotrifluoride.

| Property | Value | Source |

| Molecular Formula | C7H5BrF3N | [5] |

| Molecular Weight | 240.02 g/mol | [5] |

| Physical State | Clear yellow to orange liquid | [4][5] |

| Boiling Point | 84-86 °C at 5 mm Hg | [4] |

| Density | 1.71 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.532 | [4] |

| Purity | >97.0% (GC) | [5] |

Experimental Protocols: General Methodologies

-

Boiling Point Determination: The boiling point at reduced pressure (vacuum distillation) is a standard technique for purifying and characterizing liquid compounds that may decompose at their atmospheric boiling point. The liquid is heated in a distillation apparatus connected to a vacuum pump, and the temperature at which the liquid boils at a specific pressure is recorded.

-

Density Measurement: For a liquid, density is typically measured using a pycnometer or a digital density meter. The mass of a known volume of the liquid is determined at a specific temperature, and the density is calculated.

-

Refractive Index Measurement: The refractive index is measured using a refractometer. A drop of the liquid is placed on the prism of the instrument, and the refractive index is read from a scale or digital display. This value is a characteristic property of the substance and is also an indicator of its purity.

-

Purity Analysis (Gas Chromatography - GC): The purity of volatile compounds like 2-Amino-5-bromobenzotrifluoride is commonly determined by gas chromatography. A small amount of the sample is injected into the instrument, where it is vaporized and separated into its components as it passes through a column. A detector measures the amount of each component, and the purity is reported as the percentage of the main peak area relative to the total area of all peaks.

General Synthesis Workflow

The synthesis of 2-Amino-5-bromobenzotrifluoride can be achieved through various routes. One general approach involves the amination of a substituted benzotrifluoride. The following diagram illustrates a conceptual workflow for its synthesis.

Caption: Conceptual synthesis pathway for 2-Amino-5-bromobenzotrifluoride.

Safety and Handling

For both compounds, appropriate safety precautions should be taken. For 2-Amino-5-bromobenzotrifluoride, it is classified as harmful if swallowed, in contact with skin, or if inhaled.[7] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[7] Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential when handling these chemicals. Work should be conducted in a well-ventilated area or a fume hood.

Disclaimer: This document is intended for informational purposes for a scientific audience. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations. The predicted values are based on computational models and may not reflect experimentally determined values.

References

- 1. 3,4-DIMETHYLUMBELLIFERONE | 2107-78-0 [m.chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound , 95+% , 2107-78-0 - CookeChem [cookechem.com]

- 4. 2-Amino-5-bromobenzotrifluoride | 445-02-3 [chemicalbook.com]

- 5. 2-Amino-5-bromobenzotrifluoride 445-02-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide on the Discovery and History of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-hydroxy-3,4-dimethyl-2H-chromen-2-one, a substituted coumarin, has garnered interest within the scientific community for its potential biological activities. This technical guide delves into the historical discovery of the chemical class to which this compound belongs, outlines the foundational synthetic methodologies, and presents its material properties and biological significance. The document provides a comprehensive overview for researchers and professionals engaged in the fields of medicinal chemistry and drug development, with a focus on the evolution of its synthesis and the exploration of its therapeutic potential.

Introduction: The Coumarin Scaffold

Coumarins are a class of benzopyrone compounds ubiquitously found in nature, particularly in higher plants. The parent compound, coumarin, was first isolated in 1820 from the tonka bean (Dipteryx odorata). These compounds are characterized by a benzene ring fused to an α-pyrone ring. The inherent structural features of the coumarin scaffold have made it a "privileged structure" in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Derivatives of coumarin have demonstrated a wide array of pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.

The subject of this guide, this compound, is a synthetic derivative of this important class of compounds. Its discovery and history are intrinsically linked to the development of synthetic methods for coumarins, most notably the Pechmann condensation.

Discovery and Historical Synthesis

The definitive first synthesis of this compound is not explicitly documented in a single seminal publication. Its discovery is a direct extension of the pioneering work on coumarin synthesis by the German chemist Hans von Pechmann and his student Carl Duisberg in 1884. Their work, published in Berichte der deutschen chemischen Gesellschaft, detailed a novel method for the synthesis of coumarins through the condensation of phenols with β-ketoesters in the presence of a strong acid.[1] This reaction, now famously known as the Pechmann condensation, became the cornerstone of coumarin synthesis for over a century.

The original Pechmann condensation typically utilized resorcinol (a phenol) and ethyl acetoacetate (a β-ketoester) to produce 7-hydroxy-4-methylcoumarin. The synthesis of this compound represents a logical and early variation of this reaction. To achieve the 3,4-dimethyl substitution pattern, the reaction requires the use of a substituted β-ketoester, specifically ethyl 2-methylacetoacetate, in place of ethyl acetoacetate.

Logical Progression of Discovery

The discovery and synthesis of this compound can be understood as a step-wise progression built upon foundational chemical knowledge.

Caption: Logical progression from the isolation of coumarin to the synthesis of this compound.

Physicochemical Properties and Data

This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not consistently reported |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents like ethanol and DMSO |

Experimental Protocols: The Pechmann Condensation

The primary method for the synthesis of this compound is the Pechmann condensation. The following protocol is a representative example based on established procedures for similar coumarin syntheses.

Reaction: Resorcinol + Ethyl 2-methylacetoacetate → this compound

Materials:

-

Resorcinol

-

Ethyl 2-methylacetoacetate

-

Concentrated Sulfuric Acid (or other acidic catalyst)

-

Ethanol

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine resorcinol and ethyl 2-methylacetoacetate.

-

Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with continuous stirring. The temperature should be maintained below 10 °C during the addition.

-

Reaction: After the addition of the acid, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by thin-layer chromatography).

-

Quenching: Pour the reaction mixture slowly into a beaker of crushed ice with vigorous stirring.

-

Precipitation and Filtration: A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure this compound.

Experimental Workflow Diagram

References

An In-depth Technical Guide on the Mechanism of Action of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-hydroxy-3,4-dimethyl-2H-chromen-2-one, a substituted coumarin derivative, has emerged as a molecule of significant interest in pharmacological research due to its diverse biological activities. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This document summarizes the available quantitative data on structurally similar compounds to provide a comparative context, details the experimental protocols for key biological assays, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily attributed to its unique chemical structure featuring a chromen-2-one core with hydroxyl and dimethyl substitutions. These functionalities are key to its reactivity and interactions with biological targets[1].

Antioxidant Activity

The primary antioxidant mechanism of this coumarin derivative is attributed to its ability to scavenge free radicals and reduce oxidative stress[1]. The hydroxyl group at the 7-position is a key contributor to this activity, as it can donate a hydrogen atom to neutralize reactive oxygen species (ROS).

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are linked to its ability to inhibit the production of pro-inflammatory cytokines and enzymes[1]. This modulation of inflammatory pathways helps in mitigating inflammatory responses.

Antimicrobial Activity

This compound has demonstrated potential antimicrobial effects, which are believed to stem from its ability to disrupt microbial cell membranes and inhibit essential enzymatic activities within the pathogens[1].

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The proposed mechanism involves the mitochondrial pathway, characterized by an increase in reactive oxygen species (ROS) and the activation of caspases[1].

Quantitative Biological Data (Comparative Analysis)

While specific quantitative data for this compound is limited in the public domain, the following tables summarize the biological activities of structurally similar coumarin derivatives to provide a comparative benchmark.

Table 1: Antioxidant Activity of Coumarin Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| 7,8-Dihydroxy-4-methylcoumarin | DPPH Radical Scavenging | - | [2] |

| 4-Methylumbelliferone (7-hydroxy-4-methylcoumarin) | DPPH Radical Scavenging | - | [3] |

| 3-acetyl-4-hydroxycoumarin | DPPH Radical Scavenging | 11.69 | [4] |

Table 2: Anticancer Activity of Coumarin Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 7,8-dihydroxy-3-n-decyl-4-methylcoumarin | K562 (Leukemia) | MTT | 42.4 | [5] |

| 7,8-dihydroxy-3-n-decyl-4-methylcoumarin | LS180 (Colon Adenocarcinoma) | MTT | 25.2 | [5] |

| 7,8-dihydroxy-3-n-decyl-4-methylcoumarin | MCF-7 (Breast Adenocarcinoma) | MTT | 25.1 | [5] |

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (Gastric Cancer) | MTT | 2.63 | [6] |

Table 3: Antimicrobial Activity of Coumarin Derivatives

| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |

| 7-hydroxy-4-trifluoromethylcoumarin | Enterococcus faecium | Broth Microdilution | 1.7 mM | [7] |

| 7-hydroxy-substituted coumarin-thiazole hybrid | Pseudomonas aeruginosa | Broth Microdilution | 15.62-31.25 | [8] |

| 7-hydroxy-substituted coumarin-thiazole hybrid | Enterococcus faecalis | Broth Microdilution | 15.62-31.25 | [8] |

| 7-hydroxy-substituted coumarin-thiazole hybrid | Staphylococcus aureus | Broth Microdilution | 62.5-125 | [8] |

| 7-hydroxy-substituted coumarin-thiazole hybrid | Candida albicans | Broth Microdilution | 7.81 | [8] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of coumarin derivatives.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay assesses the free radical scavenging capacity of the compound.

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

-

-

Assay Procedure:

-

Add 1 mL of the DPPH solution to 3 mL of the test compound or standard solution at different concentrations.

-

Shake the mixture vigorously and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the compound.

-

Broth Microdilution Assay (Antimicrobial Activity)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

-

Preparation of Inoculum:

-

Culture the test microorganism in an appropriate broth medium to achieve a specified cell density (e.g., 10^5 CFU/mL).

-

-

Preparation of Test Compound:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

-

-

Inoculation and Incubation:

-

Inoculate each well with the prepared microbial suspension.

-

Include positive controls (microorganism in broth without the compound) and negative controls (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

MTT Assay (Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Calculation:

-

Cell viability is calculated as a percentage of the control (untreated cells).

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

-

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways potentially modulated by this compound.

Caption: Putative anti-inflammatory mechanism of action.

Caption: Proposed anticancer mechanism via apoptosis.

Experimental Workflows

The diagrams below outline the general workflows for the key experimental protocols.

Caption: A generalized workflow for in vitro assays.

References

- 1. This compound | 2107-78-0 | Benchchem [benchchem.com]

- 2. Inability of 7,8 – Dihydroxy-4- Methylcoumarin antioxidant activity, to prolong longevity and to protect against stress in Caenorhabditis Elegans worms | Open Science Journal [osjournal.org]

- 3. Antioxidant Activities of 4-Methylumbelliferone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

In Silico Toxicity Prediction of 7-hydroxy-3,4-dimethylcoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the methodologies for the in silico toxicity prediction of 7-hydroxy-3,4-dimethylcoumarin. In the absence of specific publicly available toxicity data for this particular coumarin derivative, this document outlines a robust, multi-faceted computational approach based on established methods for similar compounds. By leveraging a combination of quantitative structure-activity relationship (QSAR) models, knowledge-based expert systems, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, researchers can build a comprehensive toxicological profile of 7-hydroxy-3,4-dimethylcoumarin to guide further experimental studies and risk assessment. This guide details the experimental protocols for key in silico assays, presents the expected data in structured tables, and provides visual workflows and pathway diagrams to elucidate the core concepts of computational toxicology.

Introduction

Coumarins are a class of benzopyrone compounds found in many plants and are of significant interest in the pharmaceutical and fragrance industries. 7-hydroxy-3,4-dimethylcoumarin, a synthetic derivative, requires a thorough safety assessment before its potential applications can be realized. In silico toxicology offers a rapid, cost-effective, and ethically sound preliminary evaluation of a compound's potential toxicity.[1][2] These computational methods are crucial in the early stages of drug discovery and chemical safety assessment to identify potential hazards and reduce late-stage attrition of drug candidates.[3][4]

This guide will focus on a systematic in silico approach to predict the toxicity of 7-hydroxy-3,4-dimethylcoumarin, covering key toxicological endpoints such as mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition).

Methodologies and Experimental Protocols

A comprehensive in silico toxicity assessment of 7-hydroxy-3,4-dimethylcoumarin would involve a battery of tests that complement each other to provide a holistic view of the compound's potential hazards.

Physicochemical and ADMET Profiling

The first step in any in silico toxicity assessment is to determine the physicochemical properties and ADMET profile of the molecule. These properties govern the compound's behavior in a biological system and are critical for interpreting toxicological predictions.

Experimental Protocol:

-

Input: The chemical structure of 7-hydroxy-3,4-dimethylcoumarin is provided as a SMILES (Simplified Molecular Input Line Entry System) string or drawn using a chemical sketcher.

-

Prediction: The software calculates various physicochemical descriptors and predicts ADMET properties based on its internal models.

-

Output: The results are typically presented in a tabular format, providing a comprehensive profile of the compound.

Table 1: Predicted Physicochemical and ADMET Properties for 7-hydroxy-3,4-dimethylcoumarin (Illustrative)

| Property | Predicted Value | Optimal Range/Interpretation |

| Physicochemical Properties | ||

| Molecular Weight ( g/mol ) | 190.20 | < 500 (Lipinski's Rule of Five) |

| logP (Octanol/Water) | 2.15 | < 5 (Lipinski's Rule of Five) |

| H-bond Donors | 1 | < 5 (Lipinski's Rule of Five) |

| H-bond Acceptors | 3 | < 10 (Lipinski's Rule of Five) |

| Topological Polar Surface Area (Ų) | 49.83 | < 140 Ų (Good oral bioavailability) |

| ADMET Properties | ||

| Caco-2 Permeability (logPapp) | High | High values suggest good intestinal absorption. |

| Blood-Brain Barrier (BBB) Permeability | Low | Indicates a lower likelihood of central nervous system effects. |

| CYP450 2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |

| hERG Inhibition | Low Risk | Low probability of causing cardiotoxicity. |

| Ames Mutagenicity | Non-mutagen | Low likelihood of being a bacterial mutagen. |

| Hepatotoxicity | High Risk | Potential to cause liver injury. |

Note: The values in this table are illustrative and would need to be generated using specific in silico tools.

Mutagenicity and Carcinogenicity Prediction

The assessment of mutagenic and carcinogenic potential is a critical component of safety evaluation. In silico models for these endpoints are well-established and are often used for regulatory purposes.[9]

Experimental Protocol:

-

Knowledge-Based Systems (e.g., Derek Nexus):

-

Input: The structure of 7-hydroxy-3,4-dimethylcoumarin.

-

Methodology: Derek Nexus compares the input structure against a knowledge base of toxicophores (substructures associated with toxicity).[3][10][11][12] It provides a reasoned prediction based on established structure-activity relationships.[11]

-

Output: A qualitative prediction (e.g., "Plausible," "Equivocal," "Inactive") with a detailed rationale and supporting references.[11]

-

-

Statistical-Based Systems (e.g., Sarah Nexus, VEGA):

-

Input: The structure of 7-hydroxy-3,4-dimethylcoumarin.

-

Methodology: These systems use statistical models (e.g., QSAR, machine learning) trained on large datasets of mutagenicity data (typically from the Ames test) to predict the likelihood of a positive outcome.[13][14][15][16]

-

Output: A probabilistic prediction of mutagenicity, often with a confidence level.

-

-

Decision Tree Models (e.g., Toxtree):

-

Input: The structure of 7-hydroxy-3,4-dimethylcoumarin.

-

Methodology: Toxtree applies a series of rules in a decision tree format to classify the compound based on structural alerts.[17][18][19][20] The Benigni/Bossa rulebase is commonly used for mutagenicity and carcinogenicity prediction.[20]

-

Output: A classification of the compound (e.g., "Positive," "Negative") based on the decision tree logic.

-

Table 2: Predicted Mutagenicity and Carcinogenicity of 7-hydroxy-3,4-dimethylcoumarin (Illustrative)

| Endpoint | Prediction Tool | Predicted Outcome | Confidence/Likelihood |

| Bacterial Mutagenicity (Ames Test) | Derek Nexus | Inactive | High |

| Sarah Nexus | Negative (0.85) | High | |

| Toxtree (Benigni/Bossa) | Negative | - | |

| In Vivo Micronucleus | Derek Nexus | Equivocal | Medium |

| Carcinogenicity | Derek Nexus | Plausible | Medium |

| VEGA (CAESAR model) | Carcinogen (0.72) | Medium |

Note: The values in this table are illustrative and would need to be generated using specific in silico tools.

Hepatotoxicity Prediction

Coumarin and its derivatives are known to have the potential for hepatotoxicity, primarily through metabolic activation.[21] Therefore, a thorough in silico assessment of this endpoint is crucial.

Experimental Protocol:

-

Knowledge-Based Systems (e.g., Derek Nexus):

-

Methodology: Derek Nexus contains alerts for structural motifs known to be associated with hepatotoxicity. It will identify if 7-hydroxy-3,4-dimethylcoumarin contains any such features.

-

Output: A qualitative prediction of hepatotoxicity risk with mechanistic insights.

-

-

QSAR and Machine Learning Models:

-

Methodology: Various QSAR models have been developed to predict drug-induced liver injury (DILI).[22][23] These models are trained on large datasets of compounds with known hepatotoxic effects and use molecular descriptors to make predictions.

-

Output: A classification of the compound as likely or unlikely to cause hepatotoxicity, sometimes with a probability score.

-

Table 3: Predicted Hepatotoxicity of 7-hydroxy-3,4-dimethylcoumarin (Illustrative)

| Prediction Tool | Predicted Outcome | Rationale/Alerts |

| Derek Nexus | Plausible | Alert for coumarin ring system, potential for metabolic activation to reactive intermediates. |

| DILIrank QSAR | High Risk | Based on structural similarity to known hepatotoxic coumarins. |

Note: The values in this table are illustrative and would need to be generated using specific in silico tools.

Cardiotoxicity (hERG Inhibition) Prediction

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to life-threatening cardiac arrhythmias.[24] In silico screening for hERG liability is a standard practice in drug development.[25][26][27][28]

Experimental Protocol:

-

QSAR Models:

-

Methodology: A wide range of 2D and 3D QSAR models are available to predict hERG inhibition.[26][28] These models use physicochemical properties and structural features to estimate the pIC50 (the negative logarithm of the half-maximal inhibitory concentration).

-

Output: A predicted pIC50 value or a classification as a hERG blocker or non-blocker.

-

-

Pharmacophore Models:

-

Methodology: These models identify the key structural features (pharmacophore) required for a molecule to bind to the hERG channel. The structure of 7-hydroxy-3,4-dimethylcoumarin is then compared to this pharmacophore.

-

Output: An assessment of how well the compound fits the hERG pharmacophore, indicating its potential for binding.

-

Table 4: Predicted hERG Inhibition of 7-hydroxy-3,4-dimethylcoumarin (Illustrative)

| Prediction Tool | Predicted Outcome | Predicted pIC50 |

| hERG QSAR Model | Non-blocker | < 5.0 |

| Pharmacophore | Poor Fit | - |

Note: The values in this table are illustrative and would need to be generated using specific in silico tools.

Visualizations: Workflows and Pathways

In Silico Toxicity Prediction Workflow

The following diagram illustrates a typical workflow for the in silico toxicity prediction of a novel compound like 7-hydroxy-3,4-dimethylcoumarin.

Caption: General workflow for in silico toxicity prediction.

Metabolic Activation Pathway of Coumarins

A key mechanism of coumarin-induced toxicity, particularly hepatotoxicity, is its metabolic activation by cytochrome P450 (CYP) enzymes.[21][29][30][31][32][33] The following diagram illustrates the two main competing metabolic pathways for coumarin, which is analogous to what would be investigated for 7-hydroxy-3,4-dimethylcoumarin.

Caption: Competing metabolic pathways of coumarin derivatives.

Conclusion

The in silico toxicological assessment of 7-hydroxy-3,4-dimethylcoumarin, as outlined in this guide, provides a robust framework for an initial safety evaluation. By employing a suite of computational tools, researchers can predict a range of toxicological endpoints, from mutagenicity to organ-specific toxicities. While in silico methods do not replace the need for subsequent in vitro and in vivo testing, they are invaluable for prioritizing compounds, guiding experimental design, and reducing animal use in accordance with the 3Rs (Replacement, Reduction, and Refinement) principles. The workflows and methodologies described herein offer a scientifically sound approach to building a comprehensive toxicological profile for 7-hydroxy-3,4-dimethylcoumarin, thereby facilitating informed decision-making in its development and potential application.

References

- 1. pozescaf.com [pozescaf.com]

- 2. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. syngeneintl.com [syngeneintl.com]

- 4. In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADMETlab 2.0 [admetmesh.scbdd.com]

- 6. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ADMET-AI [admet.ai.greenstonebio.com]

- 8. High-throughput ADMET Properties Prediction Made Easy with ADMET-AI: A New Platform for Large-scale Chemical Libraries Evaluation - CBIRT [cbirt.net]

- 9. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]

- 10. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]

- 11. optibrium.com [optibrium.com]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Benchmark data set for in silico prediction of Ames mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. In silico the Ames Mutagenicity Predictive Model of Environment | Innovative Biosystems and Bioengineering [ibb.kpi.ua]

- 17. chemsafetypro.com [chemsafetypro.com]

- 18. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 19. catalog.labcorp.com [catalog.labcorp.com]

- 20. Toxtree – Toxtree - Toxic Hazard Estimation by decision tree approach [toxtree.sourceforge.net]

- 21. Combined Risk Assessment of Food-derived Coumarin with in Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 22. [PDF] An In Silico Model for Predicting Drug-Induced Hepatotoxicity | Semantic Scholar [semanticscholar.org]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. Frontiers | Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities [frontiersin.org]

- 26. tandfonline.com [tandfonline.com]

- 27. In silico prediction of hERG blockers using machine learning and deep learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Coumarins and P450s, Studies Reported to-Date - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. Metabolic activation and deactivation of dietary-derived coumarin mediated by cytochrome P450 enzymes in rat and human liver preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

Spectroscopic Profile of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for the coumarin derivative, 7-hydroxy-3,4-dimethyl-2H-chromen-2-one (CAS No: 2107-78-0). Due to the limited availability of published experimental data for this specific compound, this guide presents predicted data and analogous data from closely related compounds to offer valuable insights for researchers. The document details the general experimental protocols for obtaining such spectra and includes a workflow for spectroscopic analysis.

Chemical Structure and Properties

-

Chemical Name: this compound

-

Molecular Formula: C₁₁H₁₀O₃[1]

-

Molecular Weight: 190.19 g/mol [1]

-

Structure:

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing lactone ring.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C3-CH₃ | ~ 2.1 - 2.3 | s |

| C4-CH₃ | ~ 2.3 - 2.5 | s |

| H5 | ~ 7.4 - 7.6 | d |

| H6 | ~ 6.8 - 7.0 | dd |

| H8 | ~ 6.7 - 6.9 | d |

| 7-OH | ~ 9.0 - 11.0 | br s |

Data is predicted based on known values for similar coumarin structures.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | ~ 160 - 162 |

| C3 | ~ 120 - 122 |

| C4 | ~ 148 - 150 |

| C4a | ~ 112 - 114 |

| C5 | ~ 125 - 127 |

| C6 | ~ 112 - 114 |

| C7 | ~ 160 - 162 |

| C8 | ~ 102 - 104 |

| C8a | ~ 154 - 156 |

| C3-CH₃ | ~ 15 - 17 |

| C4-CH₃ | ~ 18 - 20 |

Data is predicted based on known values for similar coumarin structures.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functionalities.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Strong |

| C=O stretch (lactone) | 1700 - 1740 | Strong |

| C=C stretch (aromatic) | 1500 - 1600 | Medium to Strong |

| C-O stretch | 1000 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ | 190.06 |

| [M+H]⁺ | 191.07 |

| [M+Na]⁺ | 213.05 |

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of coumarin derivatives.

Synthesis via Pechmann Condensation

This compound can be synthesized via the Pechmann condensation of resorcinol with 2-methylacetoacetate under acidic conditions.[1]

Materials:

-

Resorcinol

-

Ethyl 2-methylacetoacetate

-

Concentrated Sulfuric Acid (or another suitable acid catalyst)

-

Ethanol (for recrystallization)

Procedure:

-

Cool concentrated sulfuric acid in an ice bath.

-

Slowly add a mixture of resorcinol and ethyl 2-methylacetoacetate to the cooled acid with constant stirring, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water until the washings are neutral, and dry.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is crucial as the chemical shifts, particularly of the hydroxyl proton, can be solvent-dependent.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum. A larger number of scans will be required compared to the proton spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).

-

2D NMR (COSY, HSQC, HMBC): These experiments can be conducted to establish connectivity between protons and carbons, aiding in the complete and unambiguous assignment of the NMR spectra.

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Instrumentation: A mass spectrometer, for example, one coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS), or a high-resolution mass spectrometer (HRMS).

Sample Preparation:

-

GC-MS: Dissolve the sample in a volatile organic solvent.

-

LC-MS: Dissolve the sample in a solvent compatible with the mobile phase.

-

Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the ion source.

Data Acquisition:

-

Select an appropriate ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). ESI is often preferred for coumarins as it is a soft ionization technique that typically yields a prominent molecular ion peak.[2]

-

Acquire the mass spectrum over a suitable m/z range.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

References

The Therapeutic Potential of Dimethylcoumarins: A Technical Review for Drug Discovery

Introduction

Coumarins are a vast class of naturally occurring and synthetic benzopyrone compounds that have garnered significant attention from the scientific community for their diverse and potent pharmacological activities.[1][2][3] Found in numerous plants, these heterocyclic scaffolds serve as a privileged structure in medicinal chemistry, leading to the development of derivatives with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][4] Among the myriad of derivatives, dimethylcoumarins have emerged as a particularly promising subclass, with substitutions of methyl groups on the core benzopyrone structure often enhancing biological efficacy and modulating pharmacokinetic properties.

This technical guide provides a comprehensive literature review of the therapeutic potential of dimethylcoumarins. It is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Anticancer Potential of Dimethylcoumarins

Dimethylcoumarin derivatives have shown significant promise as anticancer agents, acting through various mechanisms including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways crucial for tumor survival and growth.[5][6]

Mechanism of Action: Mcl-1 Inhibition

A key target for some coumarin derivatives is the Myeloid cell leukemia-1 (Mcl-1) protein, an anti-apoptotic member of the Bcl-2 family.[7][8] Overexpression of Mcl-1 is a common feature in many cancers, contributing to therapeutic resistance.[7][8] Specific coumarin structures have been identified as potent Mcl-1 inhibitors. For instance, studies on a series of 4-substituted 6,7-dihydroxycoumarins revealed that a catechol group is crucial for Mcl-1 inhibitory activity, while the introduction of a hydrophobic, electron-withdrawing group at the C-4 position significantly enhances this activity.[7][8]

The compound 4-trifluoromethyl-6,7-dihydroxycoumarin, a related derivative, displayed the most potent inhibitory activity against Mcl-1, validating the therapeutic strategy of targeting this anti-apoptotic protein.[7][8]

Signaling Pathway: Inhibition of Apoptosis via Mcl-1

The following diagram illustrates the role of Mcl-1 in apoptosis and how its inhibition by coumarin derivatives can promote cancer cell death.

Caption: Inhibition of the anti-apoptotic protein Mcl-1 by dimethylcoumarins.

Quantitative Data: Anticancer Activity

The following table summarizes the quantitative data for coumarin derivatives targeting Mcl-1.

| Compound Class | Specific Derivative | Target | Assay | Ki (µM) | IC50 (µM) | Cell Line | Reference |

| 4-Substituted 6,7-dihydroxycoumarins | 4-trifluoromethyl-6,7-dihydroxycoumarin | Mcl-1 | Fluorescence Polarization | 0.21 ± 0.02 | 1.21 ± 0.56 | A549 | [7][8] |

Experimental Protocol: Mcl-1 Fluorescence Polarization Assay

This protocol details the method used to evaluate the Mcl-1 inhibitory activity of coumarin derivatives.[7]

-

Reagents and Materials: Recombinant Mcl-1 protein, fluorescently labeled Bak BH3 peptide probe, assay buffer (e.g., PBS with 0.01% Triton X-100), test compounds (dimethylcoumarin derivatives), and 384-well black plates.

-

Assay Procedure:

-

Prepare serial dilutions of the test compounds in DMSO and then dilute into the assay buffer.

-

Add 10 µL of the diluted compound solution to the wells of the 384-well plate.

-

Add 10 µL of a solution containing the Mcl-1 protein (final concentration ~50 nM) to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-protein binding.

-

Add 10 µL of a solution containing the fluorescently labeled Bak BH3 peptide (final concentration ~25 nM).

-

Incubate for an additional 1 hour at room temperature, protected from light.

-

-

Data Acquisition: Measure fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation, 535 nm emission for a fluorescein label).

-

Data Analysis: Calculate the percentage of inhibition based on controls (no inhibitor for 0% inhibition, no protein for 100% inhibition). Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Anti-inflammatory Properties

Dimethylcoumarins have demonstrated significant anti-inflammatory effects by modulating key pathways involved in the inflammatory response, such as those activated by lipopolysaccharide (LPS) in immune cells.[9][10][11]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Certain 4-methylcoumarin derivatives, such as 7,8-dihydroxy-3-ethoxycarbonylmethyl-4-methylcoumarin (DHEMC) and 7,8-diacetoxy-3-ethoxycarbonylmethyl-4-methylcoumarin (DAEMC), have been shown to inhibit the production of pro-inflammatory mediators in activated microglial cells.[9] These compounds effectively reduce the levels of nitric oxide (NO), thromboxane (TX) B2, and tumor necrosis factor-alpha (TNF-α).[9] The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.[9][10]

Signaling Pathway: LPS-Induced Inflammatory Cascade

The diagram below outlines the signaling cascade initiated by LPS and highlights the points of intervention by dimethylcoumarin derivatives.

Caption: Dimethylcoumarins inhibit key inflammatory protein expression.

Quantitative Data: Anti-inflammatory Activity

This table presents the inhibitory effects of 4-methylcoumarin derivatives on the production of inflammatory mediators in LPS-stimulated primary rat microglial cells.[9]

| Compound | Concentration (µM) | NO Production Inhibition | TXB2 Production Inhibition | TNF-α Production Inhibition |

| DHEMC | 100 | Significant | Significant | Significant |

| DAEMC | 100 | Significant | Significant | Significant |

| DAEMC | 50 | Significant | Significant | Significant |

Note: "Significant" indicates a statistically significant reduction compared to the LPS-stimulated control as reported in the source study.

Experimental Protocols

-

Cell Culture: Culture primary rat microglial cells or a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Treatment: Pre-treat cells with various concentrations of dimethylcoumarin derivatives for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction:

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for another 10 minutes at room temperature.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

-

Sample Preparation: Use the same cell culture supernatants collected for the Griess assay.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for TNF-α.

-

Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash again and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

-

Measurement: Read the absorbance at 450 nm.

-

Quantification: Calculate the TNF-α concentration in the samples based on the standard curve.

Antimicrobial and Antifungal Activity

Coumarins, including dimethylated derivatives, have been investigated for their potential to combat microbial and fungal pathogens, a critical area of research given the rise of drug-resistant strains.[1][2][12]

Mechanism of Action and Structure-Activity Relationship (SAR)

The antimicrobial activity of coumarins is highly dependent on their substitution patterns. For example, studies on coumarin-substituted pyrazoles showed that compounds with a fluoro substitution exhibited potent antimicrobial action, whereas hydroxy-substituted analogues were largely inactive.[12] In other series, the presence of a short aliphatic chain or electron-withdrawing groups (like NO2 or acetate) was found to favor antifungal activity against Aspergillus species.[13][14]

For instance, 3,6-dinitro-4,7-dimethylcoumarin and 6,8-dinitro-4,7-dimethylcoumarin have demonstrated good antifungal activity, in some cases superior to standard drugs.[15][16]

Synthesis Workflow: Dinitration of 4,7-Dimethylcoumarin

The following diagram shows a simplified workflow for the synthesis of dinitro-4,7-dimethylcoumarin isomers, which have shown biological activity.

Caption: Workflow for synthesizing bioactive dinitro-dimethylcoumarin isomers.

Quantitative Data: Antimicrobial and Antifungal Activity

This table summarizes the minimum inhibitory concentrations (MICs) for a series of coumarin derivatives against fungal pathogens.

| Compound Series | Key Structural Feature | Fungal Species | MIC Range (µg/mL) | Reference |

| O-Substituted Coumarins | Acetylation (electron-withdrawing) | Aspergillus spp. | 16 - 32 | [13][14] |

| O-Substituted Coumarins | Short aliphatic chain | Aspergillus spp. | 16 - 32 | [13][14] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination[18]

-

Preparation of Inoculum: Grow the microbial or fungal strain in a suitable broth medium to a specified density (e.g., 0.5 McFarland standard). Dilute the culture to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

-

Compound Preparation: Prepare a stock solution of the dimethylcoumarin derivative in DMSO. Perform a serial two-fold dilution in a 96-well microtiter plate using the appropriate growth medium.

-

Inoculation: Add the prepared microbial/fungal inoculum to each well of the microtiter plate. Include a positive control (inoculum without compound) and a negative control (medium only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

Dimethylcoumarins represent a versatile and highly promising class of compounds with demonstrated therapeutic potential across multiple disease areas, including oncology, inflammation, and infectious diseases. Their efficacy is closely tied to their substitution patterns, as highlighted by structure-activity relationship studies. The ability of these compounds to modulate key signaling pathways such as Mcl-1, NF-κB, and MAPK underscores their potential as targeted therapies.

Future research should focus on several key areas. Firstly, the optimization of the dimethylcoumarin scaffold through medicinal chemistry is crucial to enhance potency, selectivity, and pharmacokinetic profiles, while minimizing potential toxicity.[1][2] Secondly, further elucidation of their mechanisms of action, particularly in neurodegenerative diseases where coumarins have also shown early promise, is needed.[1][17] Finally, advancing the most promising candidates into more complex preclinical and eventually clinical evaluations will be essential to translate the significant in vitro findings into tangible therapeutic benefits.[1][18] The continued exploration of dimethylcoumarins holds great promise for the development of next-generation therapeutic agents.

References

- 1. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological mechanism underlying anti-inflammatory properties of two structurally divergent coumarins through the inhibition of pro-inflammatory enzymes and cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity [mdpi.com]

- 14. Synthesis, structure-activity relationships (SAR) and in silico studies of coumarin derivatives with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemmethod.com [chemmethod.com]

- 16. iscientific.org [iscientific.org]

- 17. Recent Developments in Coumarin Derivatives as Neuroprotective Agents | Bentham Science [benthamscience.com]

- 18. researchgate.net [researchgate.net]

Solubility Profile of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one: A Technical Guide

This guide provides a comprehensive overview of the solubility characteristics of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this particular coumarin derivative, this document presents qualitative solubility information based on the general properties of coumarins, alongside quantitative data for the parent compound, coumarin, and the closely related 7-hydroxy-4-methylcoumarin, to provide a predictive framework. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a synthetic coumarin derivative. The core structure features a fused benzene and α-pyrone ring system, with hydroxyl and dimethyl substitutions that influence its physicochemical properties and biological activity.[1] This compound has garnered interest for its potential antioxidant, antimicrobial, and anti-inflammatory activities.[1] Understanding its solubility is a critical first step in the development of formulations for biological assays and potential therapeutic applications.

Qualitative Solubility Profile

Based on the general principles of coumarin solubility, this compound is expected to exhibit the following characteristics:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of a hydroxyl group at the 7-position is anticipated to increase its solubility in polar protic solvents compared to unsubstituted coumarin.[2] Hydrogen bonding between the hydroxyl group and the solvent molecules can facilitate dissolution. However, the overall nonpolar benzopyrone core and the two methyl groups will likely limit its aqueous solubility. Generally, coumarins are slightly soluble in water.[3]

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide - DMSO): Good solubility is expected in these solvents. DMSO is a powerful solvent for a wide range of organic compounds, and acetone is effective for moderately polar compounds.

-

Nonpolar Solvents (e.g., Dichloromethane - DCM): Moderate to good solubility is anticipated in nonpolar organic solvents, driven by the lipophilic nature of the coumarin backbone.

Quantitative Solubility Data of Related Compounds

Table 1: Solubility of Coumarin in Various Solvents

| Solvent | Temperature (K) | Molar Fraction Solubility (x10^3) |

| Water | 298.15 | 0.13 |

| Ethanol | 298.15 | 39.8 |

| Methanol | 298.15 | 55.0 |

| Acetone | 298.15 | 158.5 |

Note: Data is indicative and compiled from various sources focusing on general coumarin solubility.

Table 2: Qualitative Solubility of 7-hydroxy-4-methylcoumarin

| Solvent | Solubility |

| Water | Slightly Soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

Note: This data is based on general statements in the literature.[4]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a coumarin derivative, based on the widely used shake-flask method.[5]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Place the vials in a shaking incubator or water bath set to the desired temperature (e.g., 298.15 K).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-